Penbutolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Receptor Specificity

Penbutolol belongs to a class of drugs called beta-blockers. These medications work by blocking the effects of the hormone epinephrine (adrenaline) on beta-adrenergic receptors in the heart and blood vessels . There are different types of beta-adrenergic receptors, and penbutolol has a specific affinity for beta1 receptors. This makes it a valuable tool for researchers to study the role of beta1 receptors in various cardiovascular functions [Pubmed Central. Penbutolol selectivity for the human myocardial beta 1-adrenoceptor. ].

Investigating Heart Function

Researchers have used penbutolol to study various aspects of heart function. For example, it can be used to assess how beta-blockade affects heart rate, contractility (force of contraction), and electrical activity [National Center for Biotechnology Information. Comparative effects of metoprolol and penbutolol on left ventricular function and electrical activity in patients with chronic heart failure. ]. This information helps researchers understand the mechanisms behind heart failure and develop new treatment strategies.

Exploring the Role of Beta-Blockade in Other Cardiovascular Conditions

Penbutolol has also been used in research to investigate the potential benefits of beta-blockade in other cardiovascular conditions, such as:

- Arrhythmias: Studies have explored the effectiveness of penbutolol in controlling irregular heartbeats [National Institutes of Health. Penbutolol. ].

- Hypertension: While not a first-line treatment anymore, some research explores how penbutolol affects blood pressure control compared to other medications [National Center for Biotechnology Information. Effects of penbutolol and metoprolol on blood pressure variability in patients with essential hypertension. ].

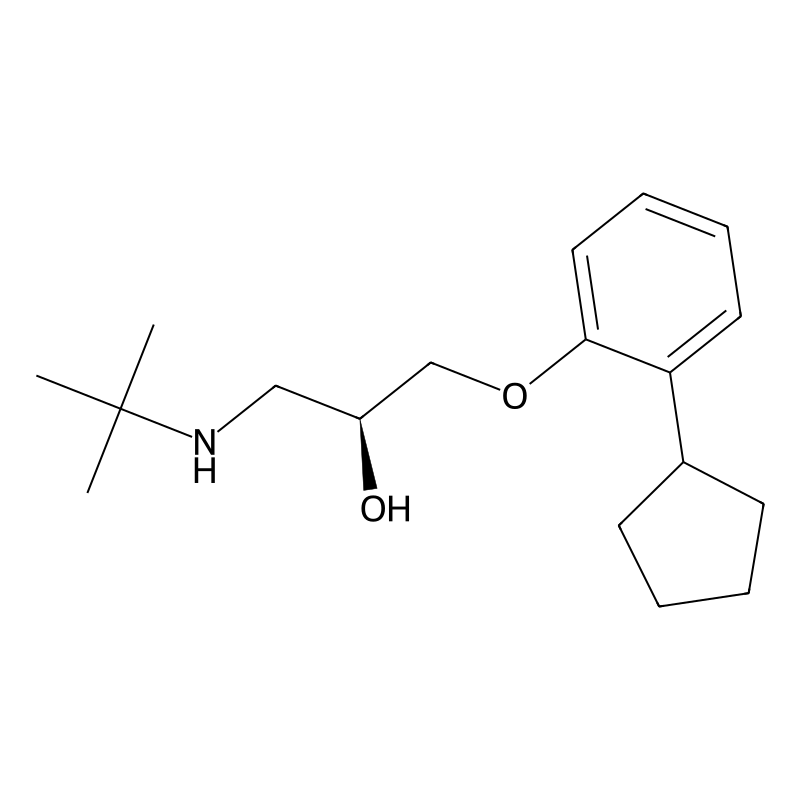

Penbutolol is a non-selective beta-adrenergic receptor blocker used primarily in the treatment of hypertension. It acts on both beta-1 and beta-2 adrenergic receptors, which are involved in cardiovascular and respiratory functions. As a sympathomimetic drug, penbutolol exhibits partial agonistic activity at these receptors, which helps to moderate its effects on heart rate and blood pressure. The chemical formula for penbutolol is , and it is often referred to by its brand names, including Levatol and Lobeta .

Penbutolol's mechanism of action in lowering blood pressure involves its interaction with beta-adrenergic receptors. These receptors are located on heart and blood vessel cells and respond to adrenaline (epinephrine), a hormone involved in the body's "fight-or-flight" response. When adrenaline binds to beta-1 receptors in the heart, it increases heart rate and contractility. Penbutolol acts as a competitive antagonist at these receptors, preventing adrenaline from binding and leading to a decrease in heart rate and force of contraction []. Additionally, penbutolol interacts with beta-2 receptors in blood vessels, causing them to relax and dilate, ultimately reducing blood pressure [].

Penbutolol undergoes various metabolic processes in the body, primarily through conjugation and oxidation. The liver metabolizes penbutolol into several inactive metabolites, with 4-hydroxy penbutolol being a notable oxidative metabolite that retains some pharmacological activity, albeit significantly lower than the parent compound . Approximately 90% of the administered dose is excreted via urine, with only a small fraction remaining as unchanged drug .

Penbutolol's primary mechanism involves blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. This action results in lowered blood pressure and reduced workload on the heart. Additionally, it affects renal function by inhibiting renin release, further contributing to its antihypertensive effects . The drug also exhibits antagonistic effects at the serotonin 5-hydroxytryptamine receptor 1A, suggesting potential implications in mood regulation and antidepressant therapy .

The synthesis of penbutolol generally involves multi-step organic reactions starting from simpler precursors. A common method includes the reaction of tert-butylamine with 2-cyclopentylphenol in the presence of appropriate catalysts to form the core structure of penbutolol. Subsequent steps involve functional group modifications to achieve the desired pharmacological properties .

Penbutolol is primarily indicated for managing mild to moderate arterial hypertension. It can be used alone or in combination with other antihypertensive agents, particularly thiazide-type diuretics. Its unique properties as a partial agonist allow it to be beneficial in preventing excessive bradycardia while still providing effective blood pressure control . Although it was withdrawn from the U.S. market in 2015 for commercial reasons rather than safety concerns, it remains of interest for research into its broader pharmacological effects .

Penbutolol's interactions with other medications are significant due to its action on beta-adrenergic receptors. It can enhance the effects of other antihypertensive drugs and may interact adversely with medications that affect heart rhythm or blood pressure. Common side effects include bradycardia, hypotension, fatigue, and dizziness. Caution is advised when co-administering with other drugs that influence the cardiovascular system .

Several compounds share structural or functional similarities with penbutolol. Below is a comparison highlighting their unique features:

| Compound Name | Type | Selectivity | Unique Features |

|---|---|---|---|

| Propranolol | Beta-blocker | Non-selective | Used for anxiety; crosses the blood-brain barrier |

| Pindolol | Beta-blocker | Non-selective | Partial agonist; used for hypertension and angina |

| Atenolol | Beta-blocker | Selective (beta-1) | Less bronchoconstriction; preferred in asthma patients |

| Carvedilol | Beta-blocker | Non-selective | Also blocks alpha-adrenergic receptors; used in heart failure |

Penbutolol's unique characteristic lies in its partial agonistic activity at beta receptors, which differentiates it from other non-selective beta-blockers that primarily act as antagonists . This property allows it to provide a balanced approach to managing heart rate without causing excessive bradycardia.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.15 (LogP)

4.15

Appearance

Melting Point

Storage

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Penbutolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. Penbutolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, penbutolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA23 - Penbutolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

38363-32-5

36507-48-9

Absorption Distribution and Excretion

The metabolites are excreted principally in the urine.

Approximately 90% of the metabolites are excreted in the urine.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Haeringer E, Graml W, Rangoonwala B, Roessner M. Efficacy of penbutolol and a fixed combination of penbutolol with furosemide in the treatment of hypertension. Pharmatherapeutica. 1982;3(4):233-42. PubMed PMID: 7146039.

3: Schoenberger JA. Usefulness of penbutolol for systemic hypertension. Penbutolol Research Group. Am J Cardiol. 1989 Jun 1;63(18):1339-42. PubMed PMID: 2658525.

4: Graml E, Verho M, Rangoonwala B, Englert R, Häringer E, Pahnke K. Efficacy of penbutolol and a combination of a low dose of penbutolol with piretanide in the treatment of mild to moderate hypertension. Pharmatherapeutica. 1985;4(4):236-43. PubMed PMID: 3903788.

5: Brockmeier D, Hajdù P, Henke W, Mutschler E, Palm D, Rupp W, Spahn H, Verho MT, Wellstein A. Penbutolol: pharmacokinetics, effect on exercise tachycardia, and in vitro inhibition of radioligand binding. Eur J Clin Pharmacol. 1988;35(6):613-23. PubMed PMID: 2906875.

6: De Plaen JF, Vander Elst E, Van Ypersele de Strihou C. Penbutolol or hydrochlorothiazide once a day in hypertension. A controlled study with home measurements. Br J Clin Pharmacol. 1981 Aug;12(2):215-21. PubMed PMID: 7030372; PubMed Central PMCID: PMC1401847.

7: Lehr KH, Damm P, Fehlhaber HW, Hajdù P. Isolation, identification and in vitro synthesis of conjugates of penbutolol and its metabolites. Arzneimittelforschung. 1987 Nov;37(11):1222-4. PubMed PMID: 3440029.

8: Ita KB, Banga AK. In vitro transdermal iontophoretic delivery of penbutolol sulfate. Drug Deliv. 2009 Jan;16(1):11-4. doi: 10.1080/10717540802396976. PubMed PMID: 19555303.

9: Martínez Jordá R, Aguirre C, Calvo R, Rodríguez-Sasiaín JM, Erill S. Decrease in penbutolol central response as a cause of changes in its serum protein binding. J Pharm Pharmacol. 1990 Mar;42(3):164-6. PubMed PMID: 1974610.

10: Ochs HR, Hajdú P, Greenblatt DJ. Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Klin Wochenschr. 1986 Jul 15;64(14):636-41. PubMed PMID: 3762014.

11: Meyer BH, Müller FO, Hundt HK, Grigoleit HG, Hajdu P, Heptner W. Penbutolol and furosemide in a fixed-dose combination-bio-equivalence of two formulations. S Afr Med J. 1981 Jun 13;59(25):891-3. PubMed PMID: 7015536.

12: Verho M, Färber G, Kirsten R, Nelson K. Effects of penbutolol on plasma atrial natriuretic peptide and antidiuretic hormone levels before and after exercise: a double-blind comparison against placebo. Pharmatherapeutica. 1989;5(5):320-8. PubMed PMID: 2526341.

13: Aguirre C, Trocóniz IF, Valdivieso A, Jiménez RM, González JP, Calvo R, Rodríguez-Sasiaín JM. Pharmacokinetics and pharmacodynamics of penbutolol in healthy and cancer subjects: role of altered protein binding. Res Commun Mol Pathol Pharmacol. 1996 Apr;92(1):53-72. PubMed PMID: 8733828.

14: Vedin JA, Wilhelmsson C, Maass L, Peterson LE. Pharmacodynamic and pharmacokinetic study of oral and intravenous penbutolol. Eur J Clin Pharmacol. 1983;25(4):529-34. PubMed PMID: 6653649.

15: Müller FO, Hundt HK, Bromley PA, Torres J, Vanderbeke O. Single and divided doses of penbutolol. Clin Pharmacol Ther. 1979 May;25(5 Pt 1):528-35. PubMed PMID: 436357.

16: Sánchez C, Arnt J, Moltzen EK. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors. Eur J Pharmacol. 1996 Feb 15;297(1-2):1-8. PubMed PMID: 8851159.

17: Bernard N, Cuisinaud G, Pozet N, Zech PY, Sassard J. Pharmacokinetics of penbutolol and its metabolites in renal insufficiency. Eur J Clin Pharmacol. 1985;29(2):215-9. PubMed PMID: 4076321.

18: Vander Elst E, Lawrence J, Rössner M, Mertens H. Penbutolol in hypertension, alone and in combination with furosemide. A long-term multicentre study. S Afr Med J. 1983 Jan 29;63(5):143-7. PubMed PMID: 6336854.

19: Kubik MM, Hanks GW. Single daily dose penbutolol in the treatment of hypertension: a double blind crossover comparison with propranolol. Eur J Clin Pharmacol. 1980 Jun;17(6):409-13. PubMed PMID: 6995132.

20: Heel RC, Brogden RN, Speight TM, Avery GS. Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs. 1981 Jul;22(1):1-25. PubMed PMID: 7261952.